![molecular formula C13H7F2NO B6376005 3-Cyano-5-(2,6-difluorophenyl)phenol, 95% CAS No. 1261919-07-6](/img/structure/B6376005.png)
3-Cyano-5-(2,6-difluorophenyl)phenol, 95%
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Overview
Description
3-Cyano-5-(2,6-difluorophenyl)phenol, 95% (3-CN-DFPP) is an organic compound with a unique chemical structure and properties. This compound has been studied extensively in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
3-Cyano-5-(2,6-difluorophenyl)phenol, 95% has been used in a wide range of scientific research applications, such as in the synthesis of organic compounds, in the study of enzyme inhibition, and in the development of fluorescent probes. It has also been used in the development of new drugs, as well as in the study of protein-protein interactions.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(2,6-difluorophenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound binds to certain proteins in the cell, interfering with their function and leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
3-Cyano-5-(2,6-difluorophenyl)phenol, 95% has been found to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes, the induction of apoptosis in cancer cells, and the modulation of gene expression. It has also been found to have anti-inflammatory, anti-oxidative, and anti-tumor activities.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Cyano-5-(2,6-difluorophenyl)phenol, 95% in laboratory experiments include its high purity, low cost, and ease of synthesis. However, it should be noted that the compound is highly toxic and should be handled with care.
Future Directions
There are a number of potential future directions for the use of 3-Cyano-5-(2,6-difluorophenyl)phenol, 95%. These include further studies into its mechanism of action, the development of new drugs based on its structure, and the use of the compound in the study of protein-protein interactions. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound.
Synthesis Methods
3-Cyano-5-(2,6-difluorophenyl)phenol, 95% can be synthesized via a two-step reaction involving the condensation of 2,6-difluorobenzaldehyde with hydroxylamine hydrochloride, followed by the addition of a cyanide source. This method has been reported to provide yields of up to 95%, making it a viable option for the production of 3-Cyano-5-(2,6-difluorophenyl)phenol, 95%.
properties
IUPAC Name |
3-(2,6-difluorophenyl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-11-2-1-3-12(15)13(11)9-4-8(7-16)5-10(17)6-9/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYWNPOGXZOLTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)C#N)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684739 |
Source
|
Record name | 2',6'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2,6-difluorophenyl)phenol | |
CAS RN |
1261919-07-6 |
Source
|
Record name | 2',6'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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